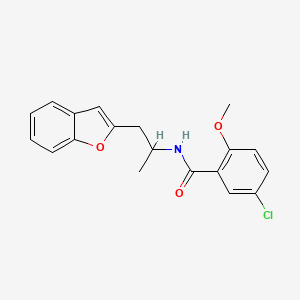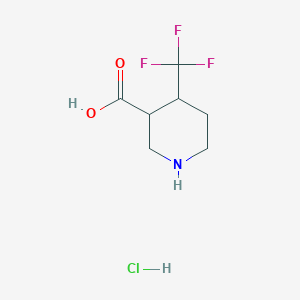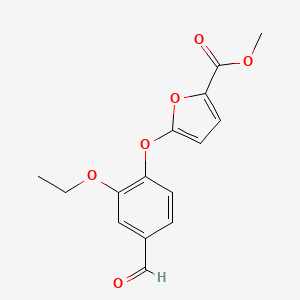![molecular formula C12H12F3NO3 B3015351 (3-Hydroxypyrrolidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone CAS No. 1272778-90-1](/img/structure/B3015351.png)
(3-Hydroxypyrrolidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Hydroxypyrrolidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone, also known as TFMK, is a chemical compound that has been widely studied for its potential as a pharmaceutical agent. TFMK is a ketone derivative that has shown promise in a variety of scientific research applications, including cancer treatment, anti-inflammatory therapy, and pain management.
作用機序
The mechanism of action of (3-Hydroxypyrrolidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone is not fully understood, but it is thought to act through the inhibition of specific enzymes and signaling pathways involved in inflammation and pain. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. Additionally, this compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in preclinical studies. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, as well as to inhibit the migration of immune cells to sites of inflammation. Additionally, this compound has been shown to have analgesic effects, reducing pain in animal models of acute and chronic pain.
実験室実験の利点と制限
(3-Hydroxypyrrolidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified, making it readily available for use in experiments. Additionally, this compound has been extensively studied, with a large body of literature supporting its potential as a pharmaceutical agent. However, this compound also has some limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the specific experimental conditions.
将来の方向性
There are several potential future directions for research on (3-Hydroxypyrrolidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone. One area of interest is its potential as a cancer therapy. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further research could explore its potential as a cancer treatment. Additionally, this compound could be further studied for its potential as an anti-inflammatory agent and pain management therapy, with the goal of developing new treatments for chronic inflammatory conditions and pain disorders.
合成法
The synthesis of (3-Hydroxypyrrolidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone involves the reaction of 4-(trifluoromethoxy)benzaldehyde with hydroxypyrrolidine in the presence of a catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain pure this compound.
科学的研究の応用
(3-Hydroxypyrrolidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone has been extensively studied for its potential as a pharmaceutical agent. It has shown promising results in preclinical studies as an anti-inflammatory agent, with the ability to reduce inflammation in both acute and chronic models. Additionally, this compound has been shown to have analgesic effects, making it a potential candidate for pain management.
特性
IUPAC Name |
(3-hydroxypyrrolidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3/c13-12(14,15)19-10-3-1-8(2-4-10)11(18)16-6-5-9(17)7-16/h1-4,9,17H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILXICRGIOJJDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-((5-methyl-2-phenyloxazol-4-yl)methyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3015269.png)

![Ethyl 4-[[2-[[5-[(2-phenylacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B3015272.png)
![[(2S,3As,6aS)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonyl chloride](/img/structure/B3015274.png)
![3-{[4-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B3015276.png)



![1-(3-chlorophenyl)-3-(3,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3015283.png)
![ethyl 2-(4-(methylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3015285.png)


![7-(4-fluorophenyl)-4-hydroxy-8-(4-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B3015290.png)